molecular formula C12H24FeO12 B1516562 formaldehyde;iron

formaldehyde;iron

Cat. No.: B1516562
M. Wt: 416.16 g/mol
InChI Key: PXKRZCHBDLIXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formaldehyde;iron (CID 25021802) is a chemical compound with the formula C9H18FeO9 . This complex involves formaldehyde, the simplest aldehyde, which is a pivotal C1 building block in chemical synthesis and is extensively used in the production of industrial resins, binders, and as a precursor to more complex materials . The primary research value of this specific formaldehyde-iron adduct lies in its potential applications in catalytic processes and as a reagent in materials science. Iron-based catalysts are often explored for their role in the oxidation of methanol, a key industrial pathway for formaldehyde production . Furthermore, formaldehyde itself is a known metabolite in biological systems, being derived from the degradation of serine and other biological molecules . As such, iron complexes of formaldehyde may be of interest in studies simulating enzymatic reactions or investigating metabolic pathways. Formaldehyde is a colourless, flammable gas with a pungent odour and is classified as a carcinogen . Exposure can cause severe irritation to the respiratory tract, skin, and eyes, and ingestion can lead to serious internal damage . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. It must not be used in personal, household, or commercial applications. Safe handling procedures, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area or fume hood, are essential.

Properties

Molecular Formula

C12H24FeO12

Molecular Weight

416.16 g/mol

IUPAC Name

formaldehyde;iron

InChI

InChI=1S/12CH2O.Fe/c12*1-2;/h12*1H2;

InChI Key

PXKRZCHBDLIXBU-UHFFFAOYSA-N

Canonical SMILES

C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.[Fe]

Origin of Product

United States

Preparation Methods

Co-precipitation Method for Iron-Molybdenum-Vanadium-Chromium Catalysts

The most detailed and industrially relevant preparation method involves co-precipitation to produce a multi-component catalyst system primarily composed of iron molybdate, with added vanadium and chromium oxides to enhance catalytic performance and stability.

Key steps in this co-precipitation method:

  • Solution preparation: Ammonium heptamolybdate and ammonium metavanadate are dissolved in deionized water at 10–25% weight concentration. Chromic oxide powder (2–30 wt%) is dispersed into this solution.
  • pH adjustment: The pH of the mixed solution is adjusted to between 1.0 and 3.0 using a regulator.
  • Iron nitrate addition: Iron nitrate aqueous solution (5–15 wt%) is slowly added under vigorous stirring, maintaining the pH at 1.0–3.0 with ammoniacal liquor during the 60-minute precipitation reaction.
  • Aging and washing: After precipitation, the slurry is stirred for 1–3 hours, then sedimented. The precipitate is washed three times with deionized water to remove chloride ions and impurities.
  • Drying and calcination: The filtered precipitate is dried at 80 °C for 24 hours, followed by calcination at 150–180 °C for 6–8 hours. After granulation or milling with shaping agents (1–20 wt%, typically 2–15%), the catalyst is shaped by compression molding or extrusion into hollow cylindrical rings (outer diameter 4–6 mm, inner diameter 1–3 mm, length 3–6 mm).
  • Final roasting: The shaped catalyst is roasted at 380–450 °C for 2–4 hours to develop the final active structure.

Catalyst composition and ratios:

Component Molar Ratio / Weight % Range
(Mo + V) / (Fe + Cr) molar ratio 1.8 – 5.0 (optimal 2.0 – 3.0)
Chromic oxide (Cr2O3) 2 – 30 wt%
Vanadium pentoxide (V2O5) flakes 0.5 – 5 wt%
Shaping agent 1 – 20 wt% (commonly 2 – 15 wt%)

This method yields catalysts with high methanol conversion (99–100%) and formaldehyde yield (95.6–98.8%) under reaction conditions of 340–380 °C.

Supercritical Antisolvent (SAS) Precipitation for Iron Molybdate Catalysts

Recent research explores supercritical antisolvent precipitation to prepare iron molybdate catalysts with enhanced surface area and phase purity:

  • Metal precursor solutions containing iron and molybdenum salts are introduced into a supercritical CO2 environment, causing rapid precipitation.
  • Parameters such as pressure, precursor concentration, and flow rate are optimized to control particle size and composition.
  • The resulting catalysts show improved formaldehyde productivity and better structural properties compared to traditional methods.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Co-precipitation (Fe-Mo-V-Cr) Multi-component oxide catalyst, pH control, shaping agents, drying and calcination Industrially proven, high activity and stability Requires precise pH and washing control, water-intensive
Hydrolysis-driven redox Redox reaction in acidic medium, controlled molar ratios Uniform oxide distribution, adaptable Mainly research scale, indirect application
SAS Precipitation Supercritical CO2 antisolvent precipitation, fine particle control High surface area, phase purity, novel structure Requires specialized equipment, less industrial data

Research Findings and Industrial Relevance

  • The co-precipitation method remains the industrial standard for iron-containing formaldehyde catalysts due to its ability to produce catalysts with optimal molar ratios and physical properties that maximize methanol conversion and formaldehyde yield.
  • The addition of chromium and vanadium oxides improves catalyst heat stability and working life, critical for industrial continuous operation.
  • Advanced preparation techniques like SAS precipitation offer promising improvements in catalyst surface area and phase purity, potentially enhancing catalytic efficiency and durability, though industrial adoption is pending further validation.
  • Hydrolysis-driven redox approaches contribute to fundamental understanding and synthesis of iron oxides but require adaptation for formaldehyde catalyst applications.

Chemical Reactions Analysis

Catalytic Oxidation of Methanol to Formaldehyde

Iron molybdate catalysts (Fe₂(MoO₄)₃/MoO₃) are widely used for selective methanol oxidation to formaldehyde via the Formox process . The reaction proceeds as:

CH3OH+12O2HCHO+H2O(ΔH=159kJ mol)\text{CH}_3\text{OH}+\frac{1}{2}\text{O}_2\rightarrow \text{HCHO}+\text{H}_2\text{O}\quad (\Delta H=-159\,\text{kJ mol})

Key factors influencing performance :

  • Mo/Fe ratio : Optimal stoichiometry is 1.5–3.0. Ratios <1.5 lead to Fe-rich phases (e.g., FeMoO₄, Fe₂O₃) that favor overoxidation to CO/CO₂ .

  • Active phase : Fe₂(MoO₄)₃ acts as the primary active phase, while excess MoO₃ stabilizes the structure and replenishes Mo lost via volatilization .

Catalyst Composition Conversion (%)Selectivity (%)Temperature (°C)
Fe₂(MoO₄)₃/MoO₃ (Mo/Fe=1.5)9992–95300–400
FeMoO₄85<70350
MoO₃6090400

Data compiled from .

Reaction Mechanism

The Mars-van Krevelen mechanism governs methanol oxidation:

  • Methanol adsorption on Mo sites, forming methoxy intermediates.

  • C–H bond cleavage via lattice oxygen, producing formaldehyde and reducing the catalyst.

  • Reoxidation by gaseous O₂, restoring active sites .

Critical steps :

  • Oxygen vacancies on Fe₂(MoO₄)₃ facilitate methanol activation .

  • Excess MoO₃ donates oxygen to Fe₂(MoO₄)₃, maintaining electron density and preventing Fe-rich phase formation .

Catalyst Deactivation and Regeneration

Primary deactivation pathways :

  • Mo volatilization : Methanol forms volatile Mo–O–CH₃ species, depleting Mo and forming FeMoO₄/Fe₂O₃ .

  • Surface reduction : Loss of surface oxygen at >300°C reduces activity .

Regeneration : Excess MoO₃ in the catalyst bulk migrates to the surface, compensating for Mo loss:

FeMoO4+MoO3+12O2Fe2(MoO4)3\text{FeMoO}_4+\text{MoO}_3+\frac{1}{2}\text{O}_2\rightarrow \text{Fe}_2(\text{MoO}_4)_3

MoO₃ acts as a "donor phase," sustaining catalytic activity for >600 hours .

Overoxidation to CO and CO₂

Fe-rich phases (e.g., Fe₂O₃) promote complete oxidation:

HCHO+O2CO+CO2+H2O\text{HCHO}+\text{O}_2\rightarrow \text{CO}+\text{CO}_2+\text{H}_2\text{O}

Selectivity control :

  • MoO₃ surface layers suppress Fe₂O₃ exposure, limiting CO/CO₂ formation to <4% .

  • Lower temperatures (300–350°C) favor formaldehyde selectivity (>92%) .

Role of Oxygen and Surface Dynamics

  • Oxygen mobility : Subsurface Fe in Fe₂(MoO₄)₃ enhances oxygen vacancy formation, critical for methanol activation .

  • Surface segregation : Mo-enriched surfaces (MoOₓ) persist even during bulk Mo loss, maintaining selectivity .

Operando studies reveal:

  • β-MoO₃ forms under reaction conditions, enhancing stability .

  • Fe₂(MoO₄)₃ maintains octahedral Mo coordination, crucial for selective oxidation .

Industrial Implications

  • Catalyst longevity : Mo/Fe >1.5 ensures sustained activity by counteracting Mo volatilization .

  • Synthesis methods : Hydrothermal and coprecipitation techniques optimize MoO₃ distribution, enhancing stability .

Scientific Research Applications

Catalytic Applications

Iron Molybdate as a Catalyst

Iron molybdate (Fe2(MoO4)3Fe_2(MoO_4)_3) is recognized for its effectiveness as a catalyst in the partial oxidation of methanol to formaldehyde. The catalytic activity is significantly influenced by the molybdenum-to-iron ratio, with optimal ratios enhancing selectivity and stability during reactions .

Key Findings:

  • Catalytic Efficiency: Studies indicate that iron molybdate exhibits high selectivity and activity for methanol oxidation, making it a preferred catalyst in industrial applications .
  • Synthesis Methods: Various synthesis methods such as coprecipitation and sol-gel techniques have been employed to optimize the catalytic properties of iron molybdate. Coprecipitation methods yield catalysts with higher selectivity but face challenges like high reagent costs and environmental impacts .

Environmental Applications

Formaldehyde Degradation

Research has explored the degradation of formaldehyde using iron-based catalysts in electro-Fenton processes (EFP). This method combines electrochemical oxidation with biodegradation to effectively remove formaldehyde from wastewater.

Case Study: Electro-Fenton Process

  • Conditions: Optimal pH of 10 and current density of 8.5 mA/cm² were found to maximize degradation efficiency.
  • Results: Complete degradation of formaldehyde was achieved within 6 minutes using a hydrogen peroxide concentration of 10 mM/min .

Industrial Applications

Formaldehyde-Based Resins

Formaldehyde is primarily used to produce resins, which are essential in construction and furniture manufacturing. These resins are known for their adhesive properties and resistance to heat and chemicals.

Common Applications:

  • Production of particleboard and wood panels.
  • Manufacturing of automotive and aerospace components due to their durability .

Health and Safety Considerations

Formaldehyde is recognized for its antibacterial properties and is used in healthcare settings, including disinfectants and vaccines. However, exposure to formaldehyde has been linked to adverse health effects, necessitating careful handling and risk assessments .

Summary of Research Findings

The following table summarizes key research findings related to the applications of formaldehyde;iron compounds:

Application AreaKey FindingsReferences
Catalytic ProcessesHigh efficiency in methanol oxidation with optimal Mo/Fe ratios enhancing selectivity
Environmental CleanupEffective degradation of formaldehyde in EFP under optimized conditions
Industrial ManufacturingEssential component in producing durable resins for construction and automotive industries
Health ApplicationsUtilized in disinfectants; however, exposure poses health risks

Mechanism of Action

The mechanism of action of iron dodecacarbonyl involves the dissociation of carbonyl ligands and the formation of reactive iron species. These reactive species can interact with various molecular targets and pathways, leading to the formation of new compounds or the catalysis of specific reactions .

Comparison with Similar Compounds

Iron Molybdate (FeMoO₄) vs. Silver (Ag) Catalysts

Property Iron Molybdate Silver
Efficiency >95% methanol conversion at 350–400°C ~85–90% methanol conversion at 600–700°C
Cost Lower raw material cost (Fe, Mo) Higher Ag price, but lower operating costs
Lifetime Prone to Mo leaching; ~2–3 years Longer operational stability
Environmental Impact Mo recovery challenges No heavy-metal contamination

Key Findings :

  • FeMoO₄ is cost-effective and highly selective but requires frequent regeneration due to Mo depletion .
  • Silver catalysts are preferred for small-scale operations with cheap methanol access due to lower operating costs .

Iron Molybdate vs. Vanadium Oxide (V₂O₅)

  • V₂O₅ exhibits higher activity at lower temperatures but produces more CO₂ as a byproduct .

Adsorbents for Formaldehyde Removal

Iron-Doped Graphene (Fe-GH) vs. Activated Carbon

Property Fe-GH Activated Carbon
Adsorption Capacity 12.7 mg/g (theoretical) 5.2–8.1 mg/g
Mechanism Chemical adsorption via Fe charge transfer Physical adsorption (van der Waals)
Regeneration Reusable after thermal treatment Limited regeneration cycles

Key Findings :

  • Fe-GH’s Bader charge analysis shows a 0.32 e⁻ transfer from Fe to formaldehyde, enhancing binding energy .

Degradation Methods for Formaldehyde

Iron-Based Photo-Fenton vs. UV/TiO₂

Property Fe/H₂O₂ UV/TiO₂
Degradation Rate 90% in 60 min (with H₂O₂) 75% in 120 min
Cost Low (Fe²⁺ is inexpensive) High (TiO₂ synthesis, UV energy)
Byproducts CO₂, H₂O Trace formaldehyde intermediates

Key Findings :

  • Fe²⁺ alone achieves 85% degradation without H₂O₂ due to dissolved oxygen activation .
  • TiO₂ requires UV light and exhibits slower kinetics .

Data Tables

Table 1. Catalyst Performance in Methanol-to-Formaldehyde Conversion

Catalyst Temperature (°C) Conversion (%) Selectivity (%) Lifetime (Years)
FeMoO₄ 350–400 >95 ~98 2–3
Ag 600–700 85–90 ~95 5+
V₂O₅ 300–350 90 85 1–2

Table 2. Adsorption Capacities for Formaldehyde

Material Capacity (mg/g) Mechanism Reference
Fe-GH 12.7 Chemical adsorption
Activated Carbon 5.2–8.1 Physical adsorption
Zeolite 13X 6.8 Pore diffusion

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